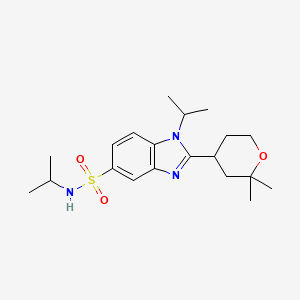
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several functional groups. It has a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and four carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzimidazole and pyran groups. The benzimidazole group is planar due to the conjugation of the nitrogen atoms with the benzene ring. The pyran ring, on the other hand, would have a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole and pyran groups. The benzimidazole group can act as a weak base and can participate in various chemical reactions. The pyran ring can undergo reactions typical of ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by these factors .科学的研究の応用
Recent Advances in Sulfonamide Hybrids
Sulfonamides are a crucial class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. Recent research has focused on developing two-component sulfonamide hybrids, integrating sulfonamides with other biologically active scaffolds such as coumarin, indole, and pyrazole. These hybrids demonstrate a broad spectrum of biological activities, highlighting their potential in designing novel therapeutic agents (Ghomashi et al., 2022).
Antimicrobial Applications
Novel sulfonamide derivatives, including pyrazolopyrimidines, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown to exhibit significant activity against various bacterial and fungal strains, underscoring the potential of sulfonamide derivatives in addressing drug-resistant microbial infections (Alsaedi et al., 2019).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are well-known for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Research has identified potent sulfonamide inhibitors with low cytotoxicity, highlighting their therapeutic potential in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma and edema (Ozgun et al., 2019).
Antitumor and Antiproliferative Activities
Sulfonamide derivatives have been explored for their antitumor and antiproliferative activities. Studies on new heterocyclic compounds containing a sulfonamido moiety have shown promising results against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Azab et al., 2013).
Multicomponent Sulfonamide Hybrids
Expanding on the concept of two-component hybrids, recent research has focused on multicomponent sulfonamide hybrids, incorporating multiple biologically active heterocycles into a single molecule. These hybrids exhibit a range of medicinal properties, including antimicrobial, antifungal, and anticancer activities, demonstrating the versatility and potential of sulfonamide derivatives in drug development (Massah et al., 2022).
特性
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)-N,1-di(propan-2-yl)benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-13(2)22-27(24,25)16-7-8-18-17(11-16)21-19(23(18)14(3)4)15-9-10-26-20(5,6)12-15/h7-8,11,13-15,22H,9-10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIITUGLMNNUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3CCOC(C3)(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)
![{[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA](/img/structure/B5578920.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5578921.png)
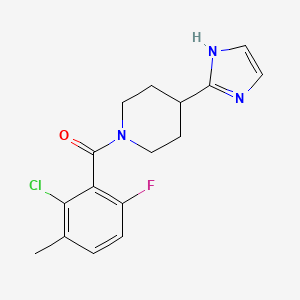
![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)
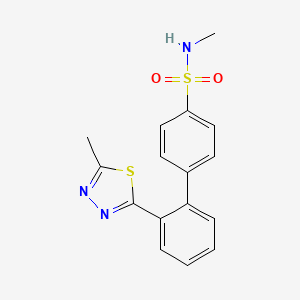
![(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)
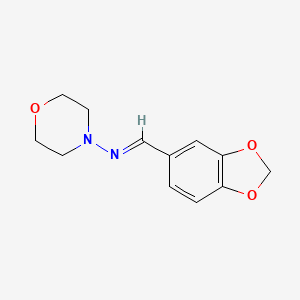
![2-(1H-1,3-BENZODIAZOL-2-YL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B5578985.png)
![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)
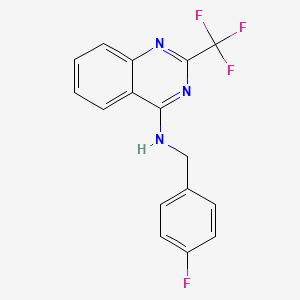
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)
